(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminopiperidine group and a fluoromethylphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the reaction of 4-aminopiperidine with 3-fluoro-4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. The aminopiperidine group can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function. The fluoromethylphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopiperidin-1-yl)(4-fluoro-3-methylphenyl)methanone
- (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone
Uniqueness
(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone stands out due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-3-10(8-12(9)14)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3 |
InChI Key |
INAUUHVARVJIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.